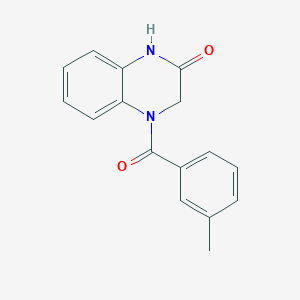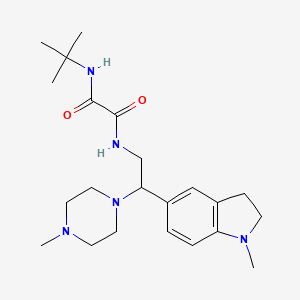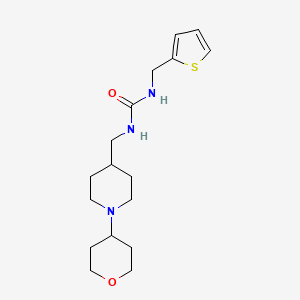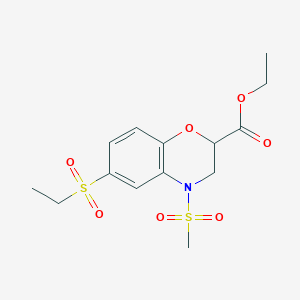
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a derivative of the quinazoline class, which has been the subject of research due to its potential therapeutic applications. Quinazoline derivatives have been explored for their anticancer properties, particularly as apoptosis inducers and inhibitors of specific enzymes involved in cancer cell proliferation.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the introduction of various functional groups to the quinazoline core to enhance its biological activity. In the context of anticancer research, modifications to the quinazoline structure have been made to identify potent clinical candidates. For instance, the replacement of a chloro group with other functional groups has led to the discovery of compounds with significant apoptosis-inducing activity and the ability to penetrate the blood-brain barrier .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a methoxyphenyl group, as seen in the compound of interest, is a common feature in these molecules, contributing to their binding affinity and efficacy. Molecular modeling studies are often employed to predict the interaction of these compounds with their target enzymes, such as methionine synthase, which is overexpressed in certain tumor cells .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The synthesis of these compounds often involves reactions such as dicyclohexylcarbodiimide (DCC) coupling methods, which are used to create peptide bonds between amino acid esters and carboxylic acid derivatives. These reactions are critical for producing compounds with the desired inhibitory effects on target enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the compound's bioavailability and pharmacokinetics. For example, the ability of a compound to penetrate the blood-brain barrier is a significant physical property that can determine its potential as a treatment for brain tumors .
Scientific Research Applications
Synthesis and Neuroleptic Potential
- Ellefson et al. (1980) explored the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines using aryloxazolines. These compounds, including analogues of apomorphine, were studied as potential dopamine antagonists for neuroleptic activity. However, their in vivo evaluations did not indicate significant usefulness as antipsychotic agents (Ellefson et al., 1980).
Antitumor Activity
- Ambros et al. (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines and evaluated them for cytostatic activity in vitro using leukemia and mammary tumor cells. Some derivatives showed significant inhibition of cell proliferation (Ambros et al., 1988).
Antibacterial Agents
- Zurenko et al. (1996) described the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents, which demonstrated significant antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
Structural and Fluorescence Studies
- Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives and their interactions with mineral acids, focusing on their crystalline salts and fluorescence properties (Karmakar et al., 2007).
Apoptosis Induction and Anticancer Properties
- Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent, demonstrating high blood brain barrier penetration and efficacy in human breast and mouse xenograft cancer models (Sirisoma et al., 2009).
Methionine Synthase Inhibition and Cancer Treatment
- Elfekki et al. (2014) designed and synthesized novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, evaluating their cytotoxic activity and potential as methionine synthase inhibitors for breast and prostate cancer treatment (Elfekki et al., 2014).
Insecticidal Activity
- Bakhite et al. (2014) synthesized and tested the toxicity of pyridine derivatives, including N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, against the cowpea aphid, demonstrating significant insecticidal activities (Bakhite et al., 2014).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h6-9,11H,2-5,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUCBAMAHRQNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)





![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)


![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)



![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)